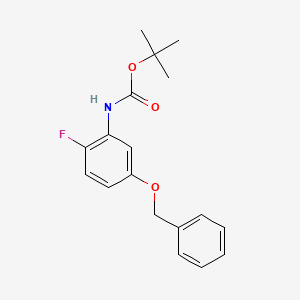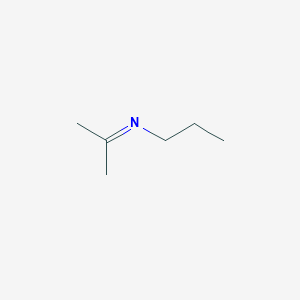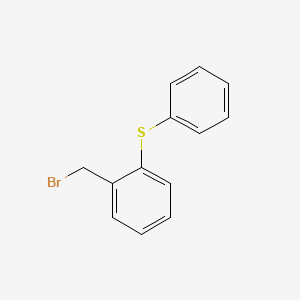![molecular formula C23H36Cl2N8O2 B13743091 ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride CAS No. 19581-16-9](/img/structure/B13743091.png)
ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride is a complex organic compound with a molecular formula of C23H36Cl2N8O2 and a molecular weight of 527.49 . This compound contains multiple functional groups, including aromatic rings, amines, and esters, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves several steps. The starting materials typically include 2,4-diaminopyrimidine, 2-chloroethylamine, and ethyl benzoate. The synthetic route involves the following steps:
Formation of the pyrimidine core: The reaction between 2,4-diaminopyrimidine and 2-chloroethylamine forms the pyrimidine core with the desired substituents.
Introduction of the hexylamino group: The hexylamino group is introduced through a nucleophilic substitution reaction.
Diazotization and coupling: The diazotization of the pyrimidine derivative followed by coupling with ethyl benzoate forms the final product.
Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can be compared with other similar compounds, such as:
2,4-diamino-6-ethylpyrimidin-5-yl derivatives: These compounds share a similar pyrimidine core and exhibit similar biological activities.
Triazole-pyrimidine-based compounds: These compounds have a triazole ring fused to the pyrimidine core and are known for their neuroprotective and anti-inflammatory activities.
Benzoxazinone derivatives: These compounds contain a benzoxazinone ring and are used in various pharmacological applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
CAS No. |
19581-16-9 |
|---|---|
Molecular Formula |
C23H36Cl2N8O2 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C23H35ClN8O2.ClH/c1-3-32(16-13-24)15-8-6-5-7-14-27-21-19(20(25)28-23(26)29-21)31-30-18-11-9-17(10-12-18)22(33)34-4-2;/h9-12H,3-8,13-16H2,1-2H3,(H5,25,26,27,28,29);1H |
InChI Key |
ASEFZQLXLXPSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCCCNC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)



![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)




